1-Chloro-8-methoxyisoquinoline
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Overview
Description
1-Chloro-8-methoxyisoquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₈ClNO It is characterized by the presence of a chlorine atom at the first position and a methoxy group at the eighth position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-8-methoxyisoquinoline typically involves the reaction of 8-chloroisoquinoline with sodium methoxide. This method is favored for its simplicity, high yield, and ease of scalability . The reaction proceeds as follows: [ \text{8-chloroisoquinoline} + \text{NaOCH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of inert atmospheres and controlled temperatures is crucial to prevent unwanted side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-8-methoxyisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can engage in coupling reactions, forming more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 1-methoxy-8-methoxyisoquinoline .
Scientific Research Applications
1-Chloro-8-methoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-8-methoxyisoquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-1-chloro-8-methoxyisoquinoline: Similar structure with a bromine atom at the fifth position.
1-Chloro-8-methoxyisoquinoline: The parent compound with a chlorine atom at the first position and a methoxy group at the eighth position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
1-Chloro-8-methoxyisoquinoline is a compound that belongs to the isoquinoline family, known for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
This compound can be synthesized through various methods, often involving the modification of isoquinoline derivatives. The presence of the chloro and methoxy groups significantly influences its biological activity, particularly in terms of antimicrobial and anticancer properties.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of isoquinoline derivatives. For instance, compounds containing the 8-hydroxyquinoline structure have shown significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The minimum inhibitory concentration (MIC) values for related compounds often range from 1×10−4 to 1×10−6 mg/mL, indicating potent activity .
Table 1: Antimicrobial Activity of Related Isoquinoline Derivatives
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 1×10−4 |
Klebsiella pneumoniae | 1×10−5 | |
Escherichia coli | 1×10−4 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as ROS generation and interference with tubulin polymerization. For example, IC50 values for related compounds against MCF-7 (breast cancer) cells range from 5 to 20 µM .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 10 |
HeLa | 15 | |
A549 | 12 |
The biological activity of this compound is attributed to several mechanisms:
- ROS Generation : Increased reactive oxygen species can lead to oxidative stress in cancer cells, promoting apoptosis.
- Tubulin Polymerization Inhibition : Interference with microtubule dynamics may disrupt mitosis in cancer cells.
- Chelation Properties : The ability to chelate metal ions can impair microbial growth and enhance antimicrobial efficacy .
Case Studies
In a recent study examining the effects of isoquinoline derivatives on multidrug-resistant bacterial strains, it was found that this compound exhibited superior activity compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Another investigation into its anticancer properties revealed that this compound could selectively target cancer cells while sparing normal fibroblasts, demonstrating a favorable therapeutic index .
Properties
IUPAC Name |
1-chloro-8-methoxyisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-13-8-4-2-3-7-5-6-12-10(11)9(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQQTNERKDLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129959-06-4 |
Source
|
Record name | 1-Chloro-8-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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